molecular formula C12H2Cl6 B14337506 1,2,3,4,5,6-Hexachlorobiphenylene CAS No. 109719-95-1

1,2,3,4,5,6-Hexachlorobiphenylene

Cat. No.: B14337506
CAS No.: 109719-95-1
M. Wt: 358.9 g/mol
InChI Key: NVKAMGFTMJNBJQ-UHFFFAOYSA-N
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Description

1,2,3,4,5,6-Hexachlorobiphenylene is a polyhalogenated compound offered as a high-purity material for specialized research and development. As a hexachlorinated derivative of biphenylene, it is of significant interest in materials science and environmental chemistry studies. Researchers may utilize this compound as a standard or building block in the synthesis of more complex organic molecules, or in investigations concerning the behavior and properties of chlorinated aromatic systems. Its potential applications include serving as a model compound in degradation studies, or in the development of novel polymers and electronic materials. Please consult the Certificate of Analysis for specific lot-specific data. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Handle with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

109719-95-1

Molecular Formula

C12H2Cl6

Molecular Weight

358.9 g/mol

IUPAC Name

1,2,3,4,5,6-hexachlorobiphenylene

InChI

InChI=1S/C12H2Cl6/c13-4-2-1-3-5(8(4)14)7-6(3)9(15)11(17)12(18)10(7)16/h1-2H

InChI Key

NVKAMGFTMJNBJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C3=C2C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 1,2,3,4,5,6 Hexachlorobiphenylene

Established Synthetic Pathways for Hexachlorobiphenylene Congeners

The synthesis of the biphenylene (B1199973) core is often achieved through intramolecular cyclization of 2,2'-disubstituted biphenyls or the dimerization of benzyne (B1209423) intermediates. While the direct synthesis of polychlorinated biphenylenes is less commonly reported than that of their biphenyl (B1667301) analogues, established coupling reactions provide the foundation for accessing the necessary precursors. lscollege.ac.in

Ullmann Coupling Reactions in Polychlorinated Biphenylene Synthesis

The Ullmann reaction, a classical copper-catalyzed homocoupling of aryl halides, is a foundational method for the synthesis of symmetric biaryls, which can serve as precursors to biphenylenes. operachem.com In the context of polychlorinated biphenylene synthesis, the Ullmann reaction is typically employed to construct a polychlorinated 2,2'-dihalobiphenyl intermediate. This intermediate can then undergo a subsequent intramolecular cyclization, also often under Ullmann-type conditions, to form the biphenylene ring system.

The traditional Ullmann reaction requires harsh conditions, including high temperatures and the use of copper powder or bronze, and is often limited to aryl halides activated by electron-withdrawing groups. lscollege.ac.inoperachem.com Modern advancements have introduced palladium and nickel catalysts, which can facilitate the coupling under milder conditions, though yields can still be moderate. lscollege.ac.in For the synthesis of a precursor to 1,2,3,4,5,6-hexachlorobiphenylene, one could envision the Ullmann coupling of a 2,3,4-trichloro-6-halobenzene. However, controlling the regioselectivity and avoiding the formation of undesired isomers and polymeric byproducts are significant challenges.

A key advantage of this two-step approach (intermolecular biphenyl formation followed by intramolecular biphenylene formation) is the ability to construct unsymmetrical biphenylene systems by first synthesizing an unsymmetrical 2,2'-dihalobiphenyl via a cross-coupling reaction.

Suzuki Coupling Reactions for Polychlorinated Biphenylene Derivatives

The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organic halide, has become one of the most versatile methods for the formation of carbon-carbon bonds, including the synthesis of biaryls. nih.govuky.edugre.ac.uk Its advantages over the Ullmann reaction include milder reaction conditions, higher functional group tolerance, and often higher yields. uky.edu

Similar to the Ullmann reaction, the Suzuki coupling is primarily used to synthesize the polychlorinated biphenyl backbone, which can then be cyclized to the corresponding biphenylene. For instance, the coupling of a chlorinated aryl boronic acid with a chlorinated aryl halide can produce a wide range of polychlorinated biphenyls with high selectivity. nih.govuky.edu The use of sterically hindered phosphine (B1218219) ligands, such as those based on a biphenylene-substituted ruthenocenylphosphine (R-Phos), has been shown to be highly effective for the coupling of aryl chlorides, including the construction of highly hindered tetra-ortho-substituted biaryls. organic-chemistry.orgnih.govacs.org

The general scheme for a Suzuki coupling to produce a polychlorinated biphenyl precursor is shown below:

Where X = I, Br, Cl and Y = B(OH)₂, B(OR)₂

This approach offers a more controlled and higher-yielding route to the necessary 2,2'-dihalopolychlorobiphenyl precursors compared to the classical Ullmann reaction.

Targeted Synthesis of Specific this compound Isomers and Analogues

The synthesis of a specific isomer such as this compound requires precise control over the placement of the chlorine atoms. This is achieved through regioselective synthesis and the careful design of chlorinated precursors.

Regioselective Synthesis Approaches for Hexachlorobiphenylenes

A plausible and direct route to the this compound core is the dimerization of a 3,4,5-trichlorobenzyne intermediate. Benzyne dimerization is a known method for forming the biphenylene ring system. The required 3,4,5-trichlorobenzyne could be generated in situ from a suitable precursor, such as 1,2-dihalo-3,4,5-trichlorobenzene.

The challenge with this approach lies in controlling the regioselectivity of the dimerization. The dimerization of an unsymmetrically substituted benzyne can lead to a mixture of biphenylene isomers. In the case of 3,4,5-trichlorobenzyne, two molecules could combine in a "head-to-head" or "head-to-tail" fashion, potentially leading to the desired this compound as well as other isomers. The reaction conditions, including the method of benzyne generation and the presence of trapping agents, would need to be carefully optimized to favor the desired isomer.

An alternative regioselective approach involves the intramolecular cyclization of a pre-formed, symmetrically substituted 2,2'-dihalo-3,3',4,4',5,5'-hexachlorobiphenyl. This precursor would ensure the formation of the this compound isomer upon successful ring closure. The synthesis of this specific biphenyl precursor would rely on the methods described in section 2.1.

Design and Preparation of Chlorinated Precursors

The synthesis of this compound, whether through benzyne dimerization or intramolecular cyclization, is critically dependent on the availability of appropriately substituted chlorinated benzene (B151609) precursors.

For a benzyne dimerization route, a key precursor would be 1,2,3,4-tetrachlorobenzene (B165215). wikipedia.orgnih.gov Subsequent functionalization, for example, through metallation and reaction with a halogenating agent, could introduce the necessary groups to generate the 3,4,5-trichlorobenzyne. The synthesis of 1,2,3,4-tetrachlorobenzene itself can be achieved through the chlorination of 1,2,4-trichlorobenzene, although this can produce a mixture of isomers. google.com

For a route involving the cyclization of a hexachlorobiphenyl, the synthesis would require precursors such as trichlorinated benzene boronic acids and trichlorinated aryl halides. The synthesis of polychlorinated benzene derivatives often starts from less chlorinated benzenes and involves electrophilic aromatic substitution reactions, such as chlorination or bromination, under controlled conditions. The introduction of boronic acid functionality is typically achieved through lithiation or Grignard formation followed by reaction with a trialkyl borate.

The table below summarizes some key chlorinated precursors and their synthetic relevance.

PrecursorPotential Use in Synthesis
1,2,3,4-TetrachlorobenzeneStarting material for the generation of 3,4,5-trichlorobenzyne. wikipedia.orgnih.gov
1,2,4-TrichlorobenzenePrecursor for the synthesis of tetrachlorobenzenes. google.com
Trichlorobenzene boronic acidCoupling partner in Suzuki reactions to form hexachlorobiphenyls. nih.govuky.edu
Dihalo-trichlorobenzenePrecursor for benzyne formation or coupling partner in Suzuki/Ullmann reactions.

Derivatization Strategies for Advanced Hexachlorobiphenylene Analogues

The derivatization of a pre-formed this compound core is expected to be challenging due to the high stability of the aromatic system and the steric hindrance and deactivating effect of the six chlorine atoms. Specific literature on the derivatization of this particular compound is scarce. However, based on the known chemistry of polychlorinated aromatic compounds, several potential derivatization strategies can be considered.

One possible reaction is nucleophilic aromatic substitution (SNAr). While aryl chlorides are generally unreactive towards nucleophiles, the presence of multiple deactivating chloro substituents might not be sufficient to activate the ring for SNAr under standard conditions. Harsh reaction conditions, including high temperatures and pressures, and the use of strong nucleophiles would likely be required. The regioselectivity of such a substitution would also be difficult to control, likely leading to a mixture of products.

Another potential strategy is reductive dehalogenation. The selective removal of one or more chlorine atoms could provide access to less chlorinated biphenylene analogues. This could be achieved using various reducing agents, such as catalytic hydrogenation with a palladium catalyst or the use of metal-hydride complexes. Controlling the extent and regioselectivity of the dehalogenation would be a primary challenge.

Finally, metal-halogen exchange reactions, for instance using organolithium reagents, followed by trapping with an electrophile, could in principle be used to introduce new functional groups. However, the high degree of chlorination would make selective metal-halogen exchange at a specific position extremely difficult.

Synthesis of Hydroxylated Hexachlorobiphenylene Derivatives

The synthesis of hydroxylated hexachlorobiphenylene derivatives is of significant interest due to their occurrence as metabolites of PCBs in biological systems. magtech.com.cn Direct hydroxylation of the perchlorinated biphenylene is often challenging. Therefore, a common strategy involves the synthesis of methoxylated precursors followed by demethylation to yield the desired hydroxylated compounds. nih.gov

One established route to methoxylated polychlorinated biphenyls, which can be adapted for hexachlorobiphenylene, is through transition metal-catalyzed cross-coupling reactions. The Suzuki coupling reaction, for instance, has been successfully employed to synthesize sterically hindered methoxylated PCBs. This typically involves the reaction of a chlorinated iodo- or bromobenzene (B47551) with a benzene boronic acid in the presence of a palladium catalyst and a suitable ligand. nih.govthieme-connect.com For example, the coupling of a methoxy-substituted haloarene with a chlorinated phenylboronic acid can yield a methoxylated PCB derivative. uky.eduuky.edu

Once the methoxylated hexachlorobiphenylene is obtained, the final step is the cleavage of the methyl ether to yield the hydroxyl group. A common reagent for this demethylation is boron tribromide (BBr₃), which effectively removes the methyl group to afford the corresponding hydroxylated hexachlorobiphenylene derivative. nih.gov

For analytical purposes, such as in environmental sample analysis, hydroxylated PCBs are often derivatized to their methoxylated forms using reagents like diazomethane (B1218177) to improve their chromatographic properties and facilitate detection. nih.gov

Table 1: Synthetic Approaches to Hydroxylated Hexachlorobiphenylene Derivatives

StepReaction TypeKey Reagents and ConditionsPrecursor/IntermediateProduct
1Suzuki CouplingPd(dba)₂/DPDB, K₃PO₄, Toluene, 100°CChlorinated iodo/bromo-benzene and benzene boronic acidMethoxylated hexachlorobiphenylene
1Ullmann CouplingCopper bronze, 230°CChlorinated iodo/bromo-benzeneMethoxylated hexachlorobiphenylene
2DemethylationBBr₃Methoxylated hexachlorobiphenyleneHydroxylated hexachlorobiphenylene

This table presents generalized synthetic routes that can be applied to the synthesis of hydroxylated hexachlorobiphenylene derivatives.

Synthesis of Sulfonated Hexachlorobiphenylene Standards for Environmental Studies

Sulfonated polychlorinated biphenyls (sulfo-PCBs) are another class of PCB metabolites that have been identified in environmental and biological samples. The synthesis of pure sulfonated hexachlorobiphenylene standards is crucial for their accurate quantification and for conducting toxicological and ecotoxicological studies. thieme-connect.com

A successful approach for the sulfonation of a highly chlorinated biphenyl, specifically 2,2',4,4',6,6'-hexachloro-1,1'-biphenyl (PCB-155), which bears structural similarities to this compound due to the presence of chlorine atoms at all ortho positions, has been developed. This method involves a two-step procedure:

Chlorosulfonylation: The hexachlorobiphenyl is reacted with a chlorosulfonating agent.

Hydrolysis: The resulting chlorosulfonyl intermediate is subsequently hydrolyzed to yield the target monosulfonic acid derivative.

The selection of the starting material is critical. For instance, the sulfonation of PCB-153 (2,2',4,4',5,5'-hexachloro-1,1'-biphenyl) primarily yielded a side compound, whereas the use of the symmetric PCB-155, with chlorine atoms at all ortho positions, successfully produced the desired sulfonated derivative. thieme-connect.com This suggests that the substitution pattern significantly influences the outcome of the sulfonation reaction.

This synthetic route provides a means to obtain well-characterized sulfonated hexachlorobiphenyl standards, which are essential for environmental monitoring and research.

Table 2: Synthesis of a Sulfonated Hexachlorobiphenyl Standard

StepReactionDescription
1ChlorosulfonylationThe hexachlorobiphenyl is treated with a chlorosulfonating agent to introduce a chlorosulfonyl group onto the aromatic ring.
2HydrolysisThe intermediate chlorosulfonyl derivative is hydrolyzed to form the final sulfonic acid product.

This table outlines the two-step process for the synthesis of a sulfonated hexachlorobiphenyl standard.

Exploration of Other Functionally Substituted Hexachlorobiphenylene Derivatives

Beyond hydroxylation and sulfonation, the introduction of other functional groups onto the hexachlorobiphenylene scaffold is an area of interest for developing a wider range of analytical standards and for studying structure-activity relationships. The high degree of chlorination in this compound makes the aromatic rings electron-deficient, which, in principle, allows for nucleophilic aromatic substitution (SNAr) reactions. libretexts.orgchemistrysteps.com

Nucleophilic Aromatic Substitution (SNAr):

In SNAr, a nucleophile replaces a leaving group (in this case, a chlorine atom) on the aromatic ring. For this reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups. libretexts.orgchemistrysteps.com The multiple chlorine atoms on the biphenylene core act as electron-withdrawing groups, potentially facilitating nucleophilic attack. The interaction of polychlorinated biphenyls with sodium methoxide (B1231860) has been shown to result in methoxy (B1213986) derivatives, demonstrating the feasibility of nucleophilic substitution. researchgate.net A variety of nucleophiles could be explored, including:

Alkoxides (RO⁻): To introduce ether functionalities.

Thiolates (RS⁻): To form thioethers.

Amides (R₂N⁻) or amines (R₂NH): To synthesize aminated derivatives.

Ullmann-type Reactions:

The Ullmann condensation is a copper-promoted reaction that can be used to form aryl ethers, aryl thioethers, and aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for forming C-O, C-S, and C-N bonds and could be a valuable tool for the functionalization of hexachlorobiphenylene. wikipedia.org While traditionally requiring harsh conditions, modern modifications with soluble copper catalysts and ligands have made these reactions more versatile. mdpi.com

The exploration of these synthetic methodologies would enable the creation of a library of functionally substituted hexachlorobiphenylene derivatives, which could serve as important tools for chemical and toxicological research.

Table 3: Potential Functionalization Reactions for Hexachlorobiphenylene

Reaction TypeNucleophile/ReagentResulting Functional GroupPotential Product Class
Nucleophilic Aromatic SubstitutionSodium Methoxide (NaOCH₃)Methoxy (-OCH₃)Methoxylated Hexachlorobiphenylene
Nucleophilic Aromatic SubstitutionSodium Thiophenolate (NaSPh)Phenylthio (-SPh)Thioether Derivative
Nucleophilic Aromatic SubstitutionAmmonia (NH₃) or Amines (RNH₂)Amino (-NH₂) or Substituted Amino (-NHR)Aminated Hexachlorobiphenylene
Ullmann CondensationPhenols (ArOH) + Copper CatalystAryloxy (-OAr)Aryl Ether Derivative
Ullmann CondensationAnilines (ArNH₂) + Copper CatalystArylamino (-NHAr)Aryl Amine Derivative

This table outlines potential synthetic routes to various functionally substituted hexachlorobiphenylene derivatives.

Advanced Analytical Chemistry Techniques for 1,2,3,4,5,6 Hexachlorobiphenylene Characterization

Chromatographic Separations in Hexachlorobiphenylene Congener Analysis

Chromatographic separation is fundamental to the analysis of polychlorinated compounds due to the existence of numerous isomers (congeners) that possess nearly identical chemical properties but can exhibit vastly different toxicological profiles. The primary goal is to resolve individual congeners from each other and from matrix interferences before detection.

Gas chromatography is the premier technique for the separation of persistent organic pollutants like polychlorinated biphenylenes. Given that a hexachlorobiphenylene has many possible positional isomers, achieving isomer-specific detection is a significant analytical challenge. High-resolution capillary gas chromatography (HRGC) is required to attain the necessary separation efficiency.

Detailed research findings indicate that the choice of the stationary phase in the capillary column is critical. For chlorinated aromatic compounds, specialized columns are employed to facilitate separation. For instance, studies on the isomer-specific analysis of related compounds like PCDFs have successfully used columns such as the SP 2330. nih.gov A non-polar column could be used for an initial separation based on boiling point, followed by a more polar or shape-selective column to resolve isomers with similar boiling points. The analysis relies on a temperature-programmed oven to elute the compounds, starting at a lower temperature and gradually increasing it to separate congeners ranging from lightly to heavily chlorinated.

For detection, an electron capture detector (ECD) can be used for sensitive screening, as it provides a strong signal for halogenated compounds. However, for unambiguous identification and confirmation, GC must be coupled with mass spectrometry (MS). nih.gov

ParameterTypical Value/ConditionPurpose
GC System High-Resolution Gas ChromatographProvides necessary separation for complex mixtures.
Column 60 m x 0.25 mm ID, 0.25 µm film (e.g., SP-2330 or similar)Long, narrow-bore capillary column for high separation efficiency of isomers. nih.gov
Carrier Gas Helium or HydrogenInert gas to carry analytes through the column.
Injection Splitless InjectionEnsures the entire sample volume is transferred to the column for trace analysis.
Oven Program 150°C (1 min hold), ramp 10°C/min to 200°C, ramp 5°C/min to 280°C (10 min hold)Controlled temperature increase to separate congeners by boiling point and polarity.
Detector Mass Spectrometer (MS) or Electron Capture Detector (ECD)MS for definitive identification and quantification; ECD for sensitive screening. nih.gov

While GC is ideal for the parent compounds, High-Performance Liquid Chromatography (HPLC) is often better suited for the analysis of their metabolites. Metabolic processes in organisms typically introduce polar functional groups, such as hydroxyl (-OH) groups, to the non-polar parent structure. researchgate.net These hydroxylated metabolites are more soluble in polar solvents and less volatile, making them challenging to analyze by GC without chemical derivatization.

HPLC, particularly in a reversed-phase configuration, excels at separating compounds based on differences in polarity. A non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). The more polar metabolites elute earlier than the less polar parent compound. This separation is crucial for isolating metabolites from biological matrices (e.g., plasma, urine, tissue extracts) which are complex and contain numerous endogenous polar compounds. exponent.com Following separation, the metabolites are typically detected and identified using mass spectrometry.

ParameterTypical Value/ConditionPurpose
HPLC System UHPLC/HPLC SystemProvides high-pressure solvent delivery for efficient separation.
Column Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)Separates analytes based on polarity; ideal for polar metabolites. researchgate.net
Mobile Phase Gradient of Water (with 0.1% formic acid) and Acetonitrile (or Methanol)Gradient elution allows for the separation of compounds with a wide range of polarities.
Flow Rate 0.2 - 0.5 mL/minOptimized for analytical-scale columns to achieve sharp peaks.
Detector Tandem Mass Spectrometer (MS/MS)Provides the sensitivity and structural information needed to identify metabolites.

For exceptionally complex samples where single-column chromatography is insufficient, comprehensive multi-dimensional chromatography provides a vastly superior level of separation. nih.gov Comprehensive two-dimensional gas chromatography (GCxGC) is particularly powerful for analyzing samples containing PCBPs, as they are often mixed with hundreds of PCB and PCDF congeners. who.intdioxin20xx.org

In a GCxGC system, two columns with different separation mechanisms (e.g., a non-polar column followed by a polar or shape-selective column) are connected via a modulator. The modulator traps small, sequential fractions of the effluent from the first column and rapidly re-injects them onto the second, shorter column for a fast, secondary separation. The result is a highly structured two-dimensional chromatogram that separates compounds by two independent properties (e.g., volatility and polarity). This technique dramatically increases peak capacity, allowing for the separation of isomers that would co-elute in a one-dimensional GC analysis. dioxin20xx.org This enhanced resolution is critical for accurate identification and quantification of individual toxic congeners in environmental or biological samples.

Mass Spectrometry (MS) for Structural Elucidation and Quantitative Analysis

Mass spectrometry is an indispensable tool in the analysis of 1,2,3,4,5,6-hexachlorobiphenylene, providing definitive identification and enabling quantification at trace levels.

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously confirming the elemental composition of an analyte. dss.go.thresearchgate.net HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This accuracy allows for the calculation of a unique elemental formula, distinguishing the target compound from isobaric interferences (other compounds with the same nominal mass but a different atomic makeup).

For this compound, the molecular formula is C₁₂H₂Cl₆. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ³⁵Cl = 34.968853), the monoisotopic mass can be calculated with high precision. This allows it to be distinguished from other potential contaminants, such as a heptachlorobiphenyl (C₁₂H₃Cl₇), which has the same nominal mass but a different exact mass.

CompoundFormulaNominal MassMonoisotopic Exact MassMass Difference (Da)
This compound C₁₂H₂³⁵Cl₄³⁷Cl₂358357.8236-
Heptachlorobiphenyl (e.g., PCB 189)C₁₂H₃³⁵Cl₅³⁷Cl₂392391.8000N/A
OctachloronaphthaleneC₁₀Cl₈404403.7544N/A
Tetrachlorodibenzofuran (e.g., TCDF)C₁₂H₄O³⁵Cl₃³⁷Cl304303.9015N/A

Note: The table illustrates the principle of exact mass for distinguishing between different classes of chlorinated compounds. The exact mass for Hexachlorobiphenylene is calculated based on its formula (C₁₂H₂Cl₆).

Tandem Mass Spectrometry (MS/MS) provides structural information by fragmenting a selected ion and analyzing its constituent pieces. newpaltz.edu In this technique, the molecular ion of this compound (the precursor ion) is selected in the first mass analyzer. It is then passed into a collision cell, where it is fragmented by colliding with an inert gas. The resulting fragment ions (product ions) are then analyzed by a second mass analyzer.

The fragmentation pattern is a structural fingerprint. For chlorinated aromatic compounds, fragmentation typically involves the sequential loss of chlorine atoms (Cl) or hydrogen chloride (HCl). By observing these specific losses, the identity of the compound can be confirmed. This is also invaluable for identifying metabolites. For example, a hydroxylated metabolite would not only have a different precursor mass but would also exhibit characteristic fragmentation patterns, such as the loss of a COH group, confirming its structure.

Precursor Ion (m/z)Proposed Product Ion (m/z)Neutral LossInterpretation
357.82322.85ClLoss of one chlorine atom
357.82287.88Cl₂Loss of two chlorine atoms
357.82251.91Cl₃Loss of three chlorine atoms
322.85287.88ClFragmentation of the [M-Cl]⁺ ion

Note: This table presents a plausible fragmentation pathway for the molecular ion of hexachlorobiphenylene [M]⁺. The m/z values are based on the monoisotopic mass.

Isotope Ratio Mass Spectrometry in Source Apportionment Studies

Isotope Ratio Mass Spectrometry (IRMS) is a powerful tool for determining the origin of chemical substances by analyzing the relative abundances of their stable isotopes. researchgate.net For organic compounds like this compound, the isotopic ratios of elements such as carbon (¹³C/¹²C) and chlorine (³⁷Cl/³⁵Cl) can vary depending on the synthetic pathway or the raw materials used in its production. These subtle variations in isotopic composition serve as a "fingerprint," enabling researchers to trace the compound back to its source.

In the context of source apportionment studies, IRMS can differentiate between this compound originating from different industrial processes or geographical locations. researchgate.net By comparing the isotopic signature of a sample from the environment to those of known sources, it is possible to identify and quantify the contributions of various polluters. This technique is particularly valuable in complex environmental matrices where multiple sources of contamination may be present. nih.gov The ability of IRMS to link a specific congener to its origin is a significant advantage over traditional analytical methods that only provide concentration data. researchgate.netiaea.org

Recent advancements have seen the coupling of gas chromatography with IRMS (GC-C-IRMS), allowing for the compound-specific isotope analysis of individual PCBPs in a mixture. iaea.org This provides a high level of specificity and is crucial for accurately apportioning the sources of this compound contamination.

Table 1: Application of Isotope Ratio Mass Spectrometry in Source Apportionment

TechniqueInformation ProvidedRelevance to this compound
Isotope Ratio Mass Spectrometry (IRMS) Stable isotope ratios (e.g., ¹³C/¹²C, ³⁷Cl/³⁵Cl)Differentiates between sources based on isotopic "fingerprints".
Gas Chromatography-Combustion-IRMS (GC-C-IRMS) Compound-specific isotope analysisEnables source apportionment of individual congeners in complex mixtures.

Spectroscopic Investigations for Elucidating Hexachlorobiphenylene Structure

Spectroscopic techniques are indispensable for the structural elucidation of molecules. They provide detailed information about the connectivity of atoms, their three-dimensional arrangement, and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For this compound, ¹H and ¹³C NMR spectroscopy would be instrumental in confirming the connectivity of the carbon and any hydrogen atoms present. However, given its fully chlorinated nature, proton NMR would be of limited use unless studying reactions or interactions involving protonated species.

¹³C NMR, on the other hand, provides distinct signals for each chemically non-equivalent carbon atom in the biphenylene (B1199973) core and any substituents. The chemical shifts of these signals are sensitive to the local electronic environment, offering clues about the arrangement of the chlorine atoms. Advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HSQC, HMBC), could be employed if the molecule contained protons or other NMR-active nuclei, to establish through-bond and through-space connectivities.

Furthermore, NMR can be used to study the conformational dynamics of the molecule. While the biphenylene core is relatively rigid, some degree of rotational freedom might exist around the biphenyl (B1667301) linkage in related, less-chlorinated biphenyls. For this compound, NMR could potentially probe any subtle conformational preferences or restricted rotation due to the bulky chlorine atoms.

IR and Raman spectroscopy are complementary techniques. spectroscopyonline.com Vibrations that are strong in the IR spectrum are often weak in the Raman spectrum, and vice versa. This is governed by the selection rules for each technique: IR absorption requires a change in the dipole moment during the vibration, while Raman scattering requires a change in the polarizability. By analyzing both IR and Raman spectra, a more complete picture of the vibrational modes of this compound can be obtained, aiding in its unambiguous identification. mdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. ijprajournal.comtechnologynetworks.com The absorption of UV-Vis radiation excites electrons from lower energy molecular orbitals to higher energy ones. msu.edu The wavelengths at which absorption occurs and the intensity of the absorption are characteristic of the molecule's electronic structure. technion.ac.il

For an aromatic compound like this compound, the UV-Vis spectrum is expected to show absorptions arising from π → π* transitions within the biphenylene ring system. The position and intensity of these absorption bands are influenced by the extent of conjugation and the presence of substituents. The chlorine atoms, with their lone pairs of electrons, can act as auxochromes, causing shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε).

By analyzing the UV-Vis spectrum, researchers can gain insights into the electronic properties of this compound. While UV-Vis spectroscopy is generally less specific for structural elucidation than NMR or IR spectroscopy, it is a valuable tool for quantitative analysis and for studying how the electronic structure is perturbed by factors such as solvent polarity or interactions with other molecules. technion.ac.ilresearchgate.net

Table 2: Spectroscopic Techniques for Structural Elucidation

TechniqueInformation ProvidedRelevance to this compound
¹³C NMR Spectroscopy Connectivity and electronic environment of carbon atomsConfirms the carbon skeleton and substitution pattern.
Infrared (IR) Spectroscopy Vibrational modes (changes in dipole moment)Provides a "fingerprint" based on C-C and C-Cl bond vibrations. su.se
Raman Spectroscopy Vibrational modes (changes in polarizability)Complements IR data, offering a more complete vibrational profile. mdpi.com
UV-Vis Spectroscopy Electronic transitions (π → π*)Gives insights into the electronic structure and conjugation of the aromatic system. msu.edu

Innovations in Sample Preparation and Extraction Methodologies for Hexachlorobiphenylenes

The accurate analysis of hexachlorobiphenylenes, including the 1,2,3,4,5,6- congener, from complex environmental and biological samples necessitates efficient sample preparation and extraction. researchgate.netmdpi.com The goal is to isolate the analytes of interest from interfering matrix components and to concentrate them to levels suitable for instrumental analysis. researchgate.net

Recent years have seen significant advancements in these methodologies, moving towards miniaturization, automation, and the use of novel materials to improve efficiency and reduce solvent consumption. core.ac.ukmdpi.com

Solid Phase Extraction (SPE) is a widely used technique for sample cleanup and pre-concentration. core.ac.uk It relies on the partitioning of analytes between a solid sorbent and a liquid phase. Traditional SPE methods can be labor-intensive and time-consuming.

Automated SPE systems have emerged as a powerful solution, offering higher throughput, improved reproducibility, and reduced human error. nih.gov These systems can automatically perform all the steps of the SPE process, including conditioning the sorbent, loading the sample, washing away interferences, and eluting the analytes. mdpi.comraykolgroup.com The precise control over flow rates and solvent volumes ensures consistent and reliable extractions. raykolgroup.com The development of compact and efficient automated SPE systems has made them increasingly accessible for routine laboratory use. youtube.com

Pressurized Liquid Extraction (PLE) for Environmental Matrices

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a highly efficient automated technique for extracting organic compounds from solid and semi-solid matrices. researchgate.net This method utilizes elevated temperatures and pressures to enhance the extraction process, resulting in significantly reduced solvent consumption and faster extraction times compared to traditional methods like Soxhlet extraction. researchgate.netthermofisher.comthermofisher.com The fundamental principle of PLE involves using temperatures above the normal boiling point of the solvent, while maintaining a high pressure to keep the solvent in its liquid state. mdpi.com These conditions decrease the viscosity and surface tension of the solvent, allowing for better penetration into the sample matrix and increased solubility of the target analytes. mdpi.com

For the extraction of PCBs from environmental solids such as soil, sediment, and atmospheric particulate matter, PLE has demonstrated high extraction efficiencies, often comparable to or exceeding those of Soxhlet extraction. cdc.govnih.gov The U.S. Environmental Protection Agency (EPA) has recognized PLE as a suitable technique, outlined in Method 3545A, for the extraction of these compounds. thermofisher.com

Research on the extraction of a broad range of semi-volatile organic compounds (SVOCs), including 18 different PCBs, from atmospheric particulate matter has provided optimized PLE conditions. nih.gov These studies are crucial for establishing effective protocols for compounds like this compound.

Table 1: Optimized PLE Parameters for PCB Extraction from Atmospheric Particulate Matter nih.gov

ParameterOptimized Value
SolventMethylene (B1212753) chloride:Acetone (B3395972) (2:1 v/v)
Temperature100 °C
Static Cycles3
Static Time per Cycle5 minutes
Flush Volume80%
Nitrogen Purge100 seconds
Average Recovery for PCBs 86.9 ± 2.6%

These optimized parameters have been shown to yield high recovery rates for PCBs, indicating their applicability for the extraction of this compound from similar environmental matrices. nih.gov The selection of the solvent system is critical; a mixture of a non-polar solvent like methylene chloride and a more polar solvent like acetone is effective in extracting a wide range of PCB congeners with varying degrees of chlorination.

Solid Phase Microextraction (SPME) and Stir Bar Sorptive Extraction (SBSE)

Solid Phase Microextraction (SPME) and Stir Bar Sorptive Extraction (SBSE) are innovative, solvent-free sample preparation techniques that are highly effective for the extraction and preconcentration of organic analytes from aqueous and gaseous samples. sigmaaldrich.comnih.gov These methods are based on the partitioning of analytes between the sample matrix and a polymeric coating on a solid support. sigmaaldrich.comnih.gov

Solid Phase Microextraction (SPME)

SPME utilizes a fused silica (B1680970) fiber coated with a thin film of a stationary phase. sigmaaldrich.com The fiber is exposed to the sample (either by direct immersion or in the headspace above the sample), and the analytes adsorb or absorb onto the coating until equilibrium is reached. sigmaaldrich.comyoutube.com After extraction, the fiber is transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis. sigmaaldrich.com

The choice of fiber coating is crucial for the selective extraction of target analytes. For non-polar compounds like PCBs, a non-polar coating such as polydimethylsiloxane (B3030410) (PDMS) is typically employed. nih.gov The thickness of the coating also influences the extraction efficiency, with thicker films generally providing higher recovery for volatile compounds. nih.gov

Table 2: Common SPME Fiber Coatings for PCB Analysis

Fiber CoatingPolarityTarget Analytes
Polydimethylsiloxane (PDMS)Non-polarVolatile and non-polar compounds (e.g., PCBs)
Polyacrylate (PA)PolarPolar semi-volatile compounds
PDMS/Divinylbenzene (DVB)BipolarVolatile organic compounds (VOCs) and semi-volatile compounds

SPME offers several advantages, including simplicity, speed, and the elimination of organic solvents. youtube.compalsystem.com It is particularly well-suited for the analysis of trace levels of contaminants in water and air samples. nih.gov

Stir Bar Sorptive Extraction (SBSE)

SBSE is a variation of SPME that offers significantly higher extraction efficiency due to a much larger volume of the sorptive phase. nih.gov In SBSE, a magnetic stir bar is coated with a thick layer of polydimethylsiloxane (PDMS). chromatographyonline.com The stir bar is placed in the aqueous sample and stirred for a specific period, allowing for the extraction of analytes into the PDMS coating. gcms.cz Similar to SPME, the stir bar is then removed and thermally desorbed in a GC injector.

The principle of SBSE is based on the equilibrium of the analyte between the aqueous sample and the PDMS coating, which is governed by the octanol-water partition coefficient (Kow) of the analyte. nih.gov Compounds with high Kow values, such as this compound, are expected to be efficiently extracted by SBSE.

Table 3: Typical SBSE Parameters for Semi-Volatile Organic Compound Analysis in Water gcms.cz

ParameterTypical Value
Stir Bar CoatingPolydimethylsiloxane (PDMS)
Sample Volume10 - 250 mL
Stirring Speed1000 - 1400 rpm
Extraction Time30 - 120 minutes
Desorption Temperature150 - 300 °C
Desorption Time5 - 15 minutes

SBSE has been demonstrated to be a powerful technique for the trace analysis of a variety of organic pollutants in environmental water samples, offering very low detection limits. nih.govnih.gov The high capacity of the sorptive phase makes it particularly suitable for the analysis of ultra-trace levels of persistent organic pollutants, including PCBs. nih.gov

Chemical Reactivity and Transformation Mechanisms of 1,2,3,4,5,6 Hexachlorobiphenylene

Oxidative Transformations and Reaction Pathways

Hydroxyl Radical Reactions and Reaction Kinetics in the Gas Phase

The primary atmospheric degradation pathway for many organic compounds, including 1,2,3,4,5,6-hexachlorobiphenylene, is through reactions with hydroxyl (OH) radicals. dss.go.thunito.it These highly reactive radicals govern the oxidative capacity of the atmosphere and can initiate complex chemical processes. unito.it

In the gas phase, the reaction between OH radicals and aromatic compounds like hexachlorobiphenylene typically proceeds via addition to the aromatic ring. dss.go.th This is in contrast to reactions with alkanes where hydrogen abstraction is the dominant mechanism. mdpi.com The rate of these reactions is crucial for determining the atmospheric lifetime of the compound. dss.go.th

Studies on similar chlorinated aromatic compounds, such as hexachlorobenzene (B1673134) (HCB), provide insights into the reaction kinetics. For HCB, the reaction with OH radicals is relatively slow, leading to a long atmospheric lifetime. dss.go.th The rate constants for these reactions can exhibit a negative temperature dependence, meaning the reaction rate decreases as temperature increases, particularly at lower temperatures. rsc.orgrsc.org This phenomenon is often attributed to the formation of a pre-reaction complex. rsc.org

Table 1: OH Radical Reaction Rate Constants and Atmospheric Lifetimes for Selected Chlorinated Aromatic Compounds

CompoundRate Constant at 298 K (cm³/s)Atmospheric Lifetime
Hexachlorobenzene (HCB)0.27 x 10⁻¹³ dss.go.th940 days dss.go.th

Arene Oxide Formation and Subsequent Ring-Opening Mechanisms

A key step in the oxidative metabolism and transformation of aromatic compounds is the formation of arene oxides. wikipedia.orgnih.gov These are epoxides of an arene and are known to be highly reactive intermediates. wikipedia.orgnumberanalytics.com In the case of this compound, oxidation can lead to the formation of a corresponding arene oxide.

Arene oxides can undergo several subsequent reactions, including:

Nucleophilic attack: They can react with nucleophiles like water, leading to the formation of diols. numberanalytics.com

Rearrangement: Arene oxides can undergo rearrangement reactions to form new compounds. nih.govnumberanalytics.com Environmental and structural factors, such as pH, can influence the pathways of these isomerizations. nih.gov

Ring-opening: The strained three-membered ring of an arene oxide makes it susceptible to ring-opening reactions, which can be facilitated by Lewis or Brønsted acids. numberanalytics.comnih.gov

The formation of an arene oxide from this compound would involve the epoxidation of one of the aromatic rings. Subsequent ring-opening could lead to a variety of hydroxylated and rearranged products.

Sensitized Phototransformation by Dissolved Organic Matter in Aqueous Environments

In aquatic environments, the phototransformation of persistent organic pollutants like hexachlorobiphenylenes can be significantly influenced by the presence of dissolved organic matter (DOM). researchgate.netnih.gov DOM can act as a photosensitizer, absorbing sunlight and transferring the energy to the pollutant, thereby accelerating its degradation. researchgate.netnih.gov This process is known as indirect photolysis.

The effectiveness of DOM in promoting phototransformation depends on the specific interactions between the DOM and the pollutant. researchgate.net For hydrophobic compounds, partitioning to DOM can enhance their photodegradation. researchgate.net The origin and concentration of DOM also play a crucial role in its photochemical activity. nih.gov Terrestrially sourced DOM, which is often rich in aromatic carbon, can be particularly effective. nih.gov

The photochemical reactions sensitized by DOM can involve the formation of reactive oxygen species such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which can then react with and degrade the pollutant. nih.govnih.gov However, DOM can also act as an inhibitor by quenching these reactive species or by light screening effects. nih.gov

Reductive Dechlorination Processes and Catalytic Mechanisms

Reductive dechlorination is a significant degradation pathway for chlorinated aromatic compounds, particularly under anaerobic conditions. frtr.govnih.gov This process involves the removal of chlorine atoms and their replacement with hydrogen atoms. In the context of this compound, this would lead to the formation of less chlorinated biphenylene (B1199973) congeners.

This transformation can be mediated by various catalysts, including:

Microbial catalysts: Certain anaerobic bacteria can use chlorinated compounds as electron acceptors in a process known as halorespiration. frtr.govbyu.edu

Metallic catalysts: Noble metals like palladium (Pd) are effective catalysts for hydrodechlorination. nih.govmdpi.com These reactions often utilize a hydrogen source, such as hydrogen gas or formic acid. mdpi.com

The rate and pathway of reductive dechlorination are influenced by factors such as the position of the chlorine atoms on the aromatic rings. nih.gov For instance, some studies on polychlorinated biphenyls (PCBs) have shown a preference for the removal of chlorine atoms at the para positions. nih.gov

Isomerization and Rearrangement Mechanisms in Hexachlorobiphenylenes

Hexachlorobiphenylenes can undergo isomerization and rearrangement reactions, particularly under thermal or photochemical conditions. These reactions involve the migration of chlorine atoms or the rearrangement of the carbon skeleton.

One notable type of rearrangement is the Beckmann rearrangement , which involves the transformation of an oxime to an amide or nitrile. masterorganicchemistry.comyoutube.com While not directly applicable to the biphenylene structure itself, it illustrates a class of rearrangements that can occur in organic molecules. More relevant to aromatic systems are Claisen rearrangements , which can occur in allyl phenyl ethers. youtube.com

The isomerization of arene oxides, as mentioned in section 4.1.2, is a key pathway for the rearrangement of aromatic compounds. nih.gov These rearrangements can be influenced by the reaction conditions and the substitution pattern of the molecule. nih.gov For example, the isomerization of alkylated arene oxides can lead to the migration of alkyl groups. nih.gov

Mechanisms of Polychlorinated Dibenzofuran (PCDF) and Dibenzo-p-dioxin (PCDD) Formation from Hexachlorobiphenylenes

Hexachlorobiphenylenes can be precursors to the formation of highly toxic polychlorinated dibenzofurans (PCDFs) and, to a lesser extent, polychlorinated dibenzo-p-dioxins (PCDDs). osti.govnih.gov The formation of these compounds often occurs during thermal processes, such as incineration.

The primary mechanism for PCDF formation from biphenyl (B1667301) structures is believed to be a direct cyclization reaction. osti.gov This pathway is thought to proceed through the formation of a bond between the two phenyl rings, followed by the incorporation of an oxygen atom. In contrast, PCDD formation is generally thought to occur through the condensation of smaller aromatic precursors like chlorophenols. osti.govnih.gov

The yield of PCDFs from biphenyl-like structures is often significantly higher than that of PCDDs in thermal processes. osti.gov The reaction temperature and the presence of catalysts can influence the formation of these toxic byproducts. nih.gov

Computational Chemistry and Theoretical Modeling of 1,2,3,4,5,6 Hexachlorobiphenylene

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For a compound like 1,2,3,4,5,6-hexachlorobiphenylene, DFT could provide significant insights into its behavior. However, specific studies applying DFT to this molecule are not currently found.

Local Selectivity Profiles: Condensed Electrophilicity and Fukui Functions

To understand reactivity at a more granular, atomic level, local selectivity profiles such as condensed electrophilicity and Fukui functions are employed. These descriptors help in identifying which atomic sites within a molecule are more susceptible to electrophilic or nucleophilic attack. The absence of specific research on this compound means that its local reactivity and the sites of potential chemical reactions have not been computationally mapped.

Conformational Analysis, Rotational Barriers, and Potential Energy Surfaces

The three-dimensional structure and conformational flexibility of a molecule are key to its properties and interactions. For biphenyls and related compounds, the rotational barrier around the bond connecting the two rings is a critical parameter. While studies have been performed on the rotational barriers of various PCBs, this specific information for this compound is not available. Such an analysis would involve calculating the potential energy surface to identify stable conformers and the energy required to interconvert between them.

Quantum Chemical Calculations for Thermochemical and Kinetic Properties

Quantum chemical calculations are essential for determining the thermodynamic stability and kinetic reactivity of a compound.

Prediction of Enthalpies of Formation and Reaction

The enthalpy of formation is a measure of the energy change when a compound is formed from its constituent elements in their standard states, indicating the compound's stability. Similarly, the enthalpy of reaction provides insight into the energy changes during a chemical transformation. No published data exists for the calculated enthalpy of formation or reaction for this compound.

Modeling of Reaction Rate Constants and Activation Energies

Understanding the kinetics of reactions involving this compound would require the modeling of reaction rate constants and activation energies. These parameters are crucial for predicting how fast a reaction will proceed. The lack of computational investigations into the reaction mechanisms of this compound means that its kinetic profile is currently undefined.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are essential computational tools for predicting the biological activity and physicochemical properties of chemicals based on their molecular structure. For compounds like this compound, these models can estimate properties that are difficult or costly to measure experimentally.

The chemical reactivity of this compound can be predicted by developing QSAR models that correlate its molecular descriptors with reactivity endpoints. Molecular descriptors are numerical values that encode different aspects of a molecule's structure. For PCBs, these descriptors often include electronic, steric, and hydrophobic parameters.

Research on various PCB congeners has shown that descriptors such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining their chemical reactivity. nih.gov A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov For this compound, its reactivity would be influenced by the extensive chlorination of one of the phenyl rings.

The development of such models typically involves the following steps:

Data Collection: Gathering experimental data for a series of related compounds (in this case, various PCB congeners).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical model that links the descriptors to the observed activity.

Validation: Testing the model's predictive power using internal and external validation techniques.

While a specific QSAR model for the chemical reactivity of this compound is not prominently featured in available literature, the principles from broader PCB studies can be applied. The table below illustrates the types of molecular descriptors that would be critical in such a model.

Table 1: Key Molecular Descriptors for QSAR Modeling of Chemical Reactivity

Descriptor Category Specific Descriptor Example Relevance to Reactivity
Electronic HOMO Energy Relates to the ability to donate electrons.
LUMO Energy Relates to the ability to accept electrons.
Dipole Moment Influences intermolecular interactions. nih.gov
Topological Wiener Index Describes molecular branching.
Balaban Index Encodes information about the size and shape of the molecule.
Quantum Chemical Partial Atomic Charges Indicates reactive sites within the molecule. researchgate.net

Three-dimensional QSPR (3D-QSPR) models extend the principles of QSAR/QSPR by considering the 3D structure of molecules. These models are particularly useful for predicting physicochemical parameters that depend on the spatial arrangement of atoms, such as vapor pressure, solubility, and enthalpy of sublimation. For PCBs, including this compound, methods like Comparative Molecular Field Analysis (CoMFA) are employed.

In CoMFA, molecules are aligned in 3D space, and their steric and electrostatic fields are calculated. These fields are then correlated with the physicochemical property of interest. Studies on PCBs have successfully used 3D-QSPR to predict properties like vaporization and sublimation enthalpies. nih.govnih.gov The substitution pattern of chlorine atoms significantly influences these properties. For this compound, the dense chlorination on one ring would create a distinct electrostatic potential map, a key input for 3D-QSPR models. nih.gov

The predictive power of these models for the entire set of 209 PCB congeners has been demonstrated, although specific values for this compound are not always explicitly reported. nih.gov

Molecular Dynamics (MD) Simulations for Environmental Transport and Interaction Mechanisms

Molecular dynamics (MD) simulations provide a powerful tool to study the movement and interactions of molecules over time. For environmental contaminants like this compound, MD simulations can elucidate their transport mechanisms in various environmental compartments such as soil, water, and air.

These simulations model the interactions between the PCB molecule and its surrounding environment (e.g., water molecules, soil organic matter) at an atomic level. By solving the classical equations of motion, MD can track the trajectory of each atom, providing insights into processes like adsorption, diffusion, and partitioning.

While specific MD studies on this compound are not readily found, research on other PCBs has explored their behavior. For instance, MD simulations have been used to predict the partitioning of organic contaminants at the water-air interface. acs.org The high degree of chlorination in this compound would likely lead to strong hydrophobic interactions, influencing its partitioning behavior in the environment. Reactive MD simulations have also been employed to study the decomposition of PCBs under various conditions. diva-portal.org

Theoretical Models for Aryl Hydrocarbon Receptor (AhR) Binding and Reactivity Patterns

A significant aspect of the toxicity of some PCBs is their ability to bind to the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. nih.govresearchgate.net This binding can trigger a cascade of events leading to adverse health effects. Theoretical models are crucial for predicting the AhR binding affinity of different PCB congeners.

These models often combine molecular docking with QSAR approaches. Molecular docking simulations predict the preferred orientation of the ligand (the PCB congener) when bound to the AhR and estimate the binding energy. snu.ac.kr The planarity of the biphenyl (B1667301) system, influenced by the number and position of chlorine atoms, is a key factor. Congeners with fewer ortho-substituted chlorines tend to be more planar and exhibit higher affinity for the AhR. researchgate.net Given that this compound has two ortho-chlorines, its ability to adopt a planar conformation would be hindered, likely resulting in a lower binding affinity compared to non-ortho substituted PCBs.

QSAR models for AhR binding often use descriptors that capture the electronic and steric properties of the congeners. nih.govresearchgate.net For example, a thermodynamic model has been developed where the free energies of binding of PCBs to the AhR are controlled by their lipophilicity, electron affinities, and entropies. nih.gov

The table below presents a hypothetical comparison of AhR binding-related parameters for different types of hexachlorobiphenyls, illustrating the expected properties of this compound.

Table 2: Illustrative AhR Binding Parameters for Hexachlorobiphenyl Isomers

Compound Type Number of Ortho-Chlorines Expected Planarity Predicted AhR Binding Affinity
Non-ortho Hexachlorobiphenyl 0 High High
Mono-ortho Hexachlorobiphenyl 1 Moderate Moderate
This compound 2 Low Low
Di-ortho Hexachlorobiphenyl (other) 2 Low Low

Q & A

Q. What are the primary analytical methods for detecting and quantifying 1,2,3,4,5,6-Hexachlorobiphenylene in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) is the gold standard due to its sensitivity to chlorinated compounds. Isotope dilution techniques using deuterated analogs (e.g., 2,3,3′,4,4′,5-Hexachlorobiphenyl-2′,6′,6′-d₃) improve accuracy by correcting for matrix effects . Analytical standards (e.g., 10% toluene-nonane solutions) are critical for calibration, and protocols must comply with the Chemical Substances Control Law for handling regulated compounds .

Q. How do researchers differentiate between positional isomers of hexachlorobiphenyls?

Isomer-specific separation relies on high-resolution GC columns (e.g., DB-5MS) coupled with retention index databases. For example, 2,2′,3,4,6,6′-Hexachlorobiphenyl and 2,3,3′,4,4′,5-Hexachlorobiphenyl exhibit distinct elution patterns. Mass spectral fragmentation profiles and isotopic labeling (e.g., ¹³C-labeled standards) further aid identification .

Q. What safety protocols are mandated for laboratory handling of this compound?

The compound is classified as a "First-Class Specific Chemical Substance" under Japanese regulations, requiring a confirmation document for use. Labs must adhere to hazard codes [危]4-1-II (flammable solids) and [労]57,57-2 (toxic exposure limits). Personal protective equipment (PPE) and fume hoods are mandatory .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in environmental persistence data for this compound?

Conflicting half-life estimates may arise from matrix effects (e.g., soil vs. water). Researchers should conduct controlled microcosm studies with isotopically labeled analogs to track degradation pathways. Cross-validation using liquid chromatography-tandem MS (LC-MS/MS) reduces false positives from co-eluting contaminants .

Q. How can computational models predict the toxicokinetics of this compound in mammalian systems?

Quantitative structure-activity relationship (QSAR) models integrate physicochemical properties (log P = 6.8, molecular weight 360.87 g/mol) to estimate bioaccumulation. Molecular dynamics simulations of aryl hydrocarbon receptor (AhR) binding affinity can explain isomer-specific toxicity differences .

Q. What methodologies validate the synthesis of high-purity this compound for reference standards?

Stepwise chlorination of biphenyl under UV light requires rigorous purity checks via nuclear magnetic resonance (NMR) and X-ray crystallography. Residual solvents (e.g., toluene in standards) are quantified using headspace GC to ensure <0.1% impurity .

Methodological Notes

  • Literature Search : Use SciFinder and Reaxys to cross-reference isomer-specific data, avoiding unreliable sources like BenchChem .
  • Data Reproducibility : Archive raw chromatograms and spectral data in repositories (e.g., Chemotion) to comply with FAIR principles .
  • Ethical Reporting : Disclose isomer-specific hazards in publications to align with research integrity frameworks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.